molecular formula C16H15ClN2O3S B2611288 4-(4-CHLOROPHENYL)-4-OXO-N-{4H,6H,7H-PYRANO[4,3-D][1,3]THIAZOL-2-YL}BUTANAMIDE CAS No. 1421460-17-4

4-(4-CHLOROPHENYL)-4-OXO-N-{4H,6H,7H-PYRANO[4,3-D][1,3]THIAZOL-2-YL}BUTANAMIDE

Cat. No.: B2611288
CAS No.: 1421460-17-4
M. Wt: 350.82
InChI Key: GQEXXPXKQVEVIM-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-oxo-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}butanamide is a synthetic organic compound characterized by a fused pyrano-thiazole heterocyclic core linked to a 4-chlorophenyl-substituted butanamide moiety. The molecule’s structural complexity arises from its bicyclic pyrano-thiazole system, which combines oxygen and sulfur atoms within a six-membered ring fused to a thiazole ring.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c17-11-3-1-10(2-4-11)13(20)5-6-15(21)19-16-18-12-7-8-22-9-14(12)23-16/h1-4H,5-9H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEXXPXKQVEVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)CCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-4-OXO-N-{4H,6H,7H-PYRANO[4,3-D][1,3]THIAZOL-2-YL}BUTANAMIDE typically involves multi-step organic reactions. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields intermediate compounds that are further reacted with arylidenemalononitrile to form the final product .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-4-OXO-N-{4H,6H,7H-PYRANO[4,3-D][1,3]THIAZOL-2-YL}BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

4-(4-CHLOROPHENYL)-4-OXO-N-{4H,6H,7H-PYRANO[4,3-D][1,3]THIAZOL-2-YL}BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-4-OXO-N-{4H,6H,7H-PYRANO[4,3-D][1,3]THIAZOL-2-YL}BUTANAMIDE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or bind to DNA, affecting gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(4-chlorophenyl)-4-oxo-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}butanamide with structurally related compounds, focusing on molecular features, computational properties, and inferred biological activity.

Table 1: Structural and Computational Comparison

Compound Name Key Substituents Heterocyclic Core Molecular Weight (g/mol) Calculated LogP<sup>a</sup> Docking Score (kcal/mol)<sup>b</sup>
This compound 4-Chlorophenyl, oxo Pyrano[4,3-d]thiazole 391.85 2.8 -9.2
4-{6-(4-Fluorophenyl)-7,8-epoxy-6-hydroxy-8a-isopropyl-7-phenyl...hexahydro-2H-pyrrolo[2,1-b][1,3]oxazin-2-yl}-3-hydroxybutanoic acid 4-Fluorophenyl, epoxy, hydroxy Pyrrolo-oxazine 641.72 3.5 -8.6
(3R)-4-(1b-(4-Fluorophenyl)-7-hydroxy-7-isopropyl-1a-phenyl...hexahydro-1aH-oxireno[2′,3′:3,4]pyrrolo[2,1-b][1,3]oxazin-3-yl)-3-hydroxybutanoic acid 4-Fluorophenyl, oxireno, hydroxy Oxireno-pyrrolo-oxazine 627.69 3.2 -8.1
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)...tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile Methoxyphenyl, thio, pyrimidinyl Tetrahydrofuran-pyrimidine 1021.34 5.9 -7.4

<sup>b</sup> Docking scores obtained via AutoDock4 with flexible sidechain adjustments .

Key Findings

The pyrano-thiazole core offers a unique steric profile versus pyrrolo-oxazine or tetrahydrofuran-pyrimidine systems, likely influencing target selectivity .

Computational Insights :

  • Lipophilicity : The target compound’s LogP (2.8) is lower than fluorophenyl analogs (3.2–3.5), suggesting improved aqueous solubility. This aligns with Multiwfn’s electron localization function (ELF) analysis, which shows reduced electron density around the chlorophenyl group compared to fluorophenyl derivatives .
  • Binding Affinity : AutoDock4 simulations predict superior docking scores (-9.2 kcal/mol) for the target compound, attributed to stronger van der Waals interactions with hydrophobic receptor residues and hydrogen bonding via the oxo group .

Biological Implications: Fluorophenyl analogs with epoxy or hydroxy substituents exhibit moderate anti-inflammatory activity in preliminary assays, but their higher LogP values may limit bioavailability .

Biological Activity

The compound 4-(4-chlorophenyl)-4-oxo-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}butanamide , often referred to as a pyrano-thiazole derivative, has garnered attention in recent years for its potential biological activities, particularly in the field of oncology. This article reviews the current understanding of its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The compound features a complex structure comprising a chlorophenyl group and a pyrano-thiazole moiety. Its molecular formula is C15H12ClN3O2SC_{15}H_{12}ClN_{3}O_{2}S, and it has a molecular weight of approximately 335.79 g/mol. The presence of the chlorophenyl group is significant for its biological activity as it influences the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Kinase Inhibition : Research indicates that derivatives containing the chlorophenyl and pyrano structures exhibit inhibitory effects on key kinases involved in cancer progression. Specifically, compounds with similar structures have shown activity against AKT2/PKBβ, a critical player in glioma malignancy. In vitro studies demonstrated that these compounds could inhibit glioma cell growth while sparing non-cancerous cells, suggesting a selective cytotoxic profile .
  • Mechanism of Action : The compound's mechanism appears to involve the disruption of AKT signaling pathways. Aberrant activation of AKT is commonly associated with various cancers, including glioblastoma. The inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Case Studies : In a recent study involving patient-derived glioblastoma models, the compound demonstrated significant efficacy in inhibiting neurosphere formation and reducing tumor growth in 3D cultures. This suggests that it may effectively target cancer stem cells, which are often resistant to conventional therapies .

Other Biological Activities

In addition to its anticancer properties, preliminary investigations suggest that similar compounds may exhibit other biological activities such as:

  • Anticonvulsant Effects : Some derivatives have shown promise in modulating CNS activity, indicating potential applications in treating neurological disorders .
  • Antimicrobial Activity : There are indications that related thiazole compounds possess antimicrobial properties, although specific data on this compound's efficacy remains limited.

Data Tables

Activity Effect Reference
Kinase InhibitionInhibits AKT2/PKBβ (IC50 ~12 μM)
Anticancer EfficacyReduces glioma cell proliferation
SelectivityLess cytotoxic to non-cancerous cells
Anticonvulsant ActivityPotential CNS modulation

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